

molecular structure of 2,3,6-Trimethylquinoxaline

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Compound of Interest

Compound Name: 2,3,6-Trimethylquinoxaline

Cat. No.: B106083

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An In-Depth Technical Guide to the Molecular Structure and Properties of 2,3,6-Trimethylquinoxaline

Introduction

2,3,6-Trimethylquinoxaline is a heterocyclic aromatic organic compound belonging to the quinoxaline family. The quinoxaline scaffold is a prominent feature in medicinal chemistry and materials science, recognized for its presence in a wide array of biologically active compounds. [1][2][3] Derivatives of this structure are known to exhibit diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of **2,3,6-Trimethylquinoxaline**.

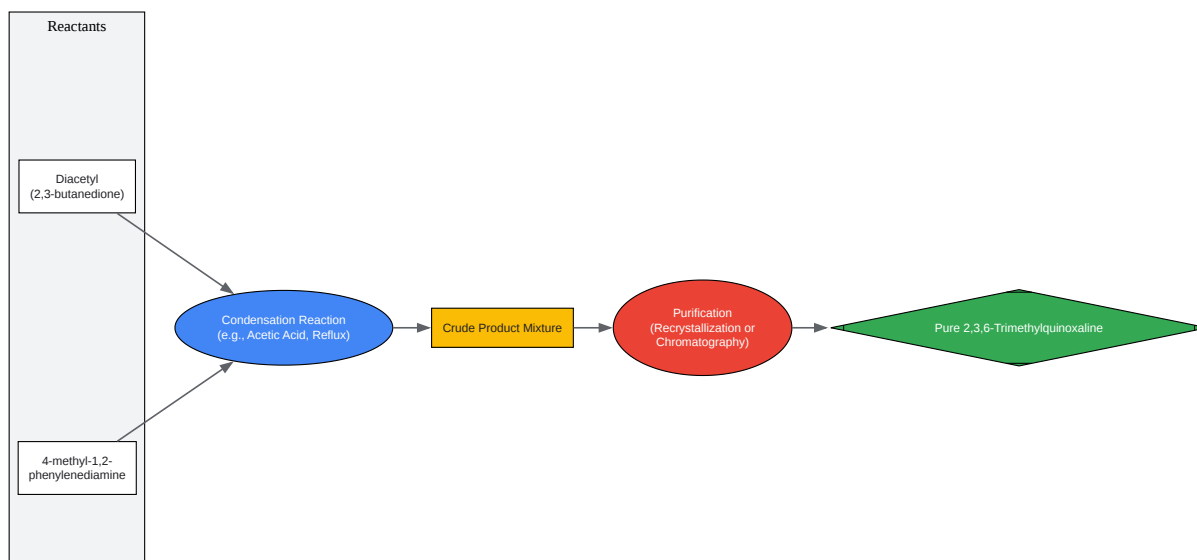
Core Molecular Properties

2,3,6-Trimethylquinoxaline is defined by a pyrazine ring fused to a benzene ring, with three methyl group substitutions. Its fundamental chemical and physical properties are crucial for applications in synthesis and drug design, influencing factors such as reactivity, solubility, and bioavailability.

Property	Value	Source(s)
IUPAC Name	2,3,6-trimethylquinoxaline	[4][5]
CAS Number	17635-21-1	[5][6][7]
Molecular Formula	C ₁₁ H ₁₂ N ₂	[6][7][8]
Molecular Weight	172.23 g/mol	[6][7][8]
Canonical SMILES	<chem>CC1=CC2=C(C=C1)N=C(C(=N2)C)C</chem>	[6]
InChI Key	GQRWKGBOBWHKHP-UHFFFAOYSA-N	[6][8]
Physical State	Solid (predicted)	
Boiling Point	277.7 °C at 760 mmHg	[6]
Density	1.084 g/cm ³	[6]
Flash Point	113.6 °C	[6]

Synthesis and Purification

The most established and versatile method for synthesizing quinoxaline derivatives is the acid-catalyzed condensation reaction between a substituted 1,2-phenylenediamine and a 1,2-dicarbonyl compound.[9][10] For **2,3,6-trimethylquinoxaline**, this involves the reaction of 4-methyl-1,2-phenylenediamine with diacetyl (2,3-butanedione).



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General synthesis workflow for **2,3,6-Trimethylquinoxaline**.

Experimental Protocol: Synthesis

This protocol outlines a general procedure for the laboratory-scale synthesis of **2,3,6-trimethylquinoxaline**.

Materials and Reagents:

- 4-methyl-1,2-phenylenediamine
- Diacetyl (2,3-butanedione)
- Glacial Acetic Acid or Ethanol
- Anhydrous Sodium Sulfate (Na_2SO_4)

- Solvents for purification (e.g., ethanol, water, hexane, ethyl acetate)
- Deionized Water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heat source
- Separatory funnel
- Rotary evaporator
- Apparatus for filtration (Buchner funnel)
- Apparatus for column chromatography (optional)
- Thin Layer Chromatography (TLC) plates

Procedure:

- **Reactant Dissolution:** In a round-bottom flask, dissolve 1.0 equivalent of 4-methyl-1,2-phenylenediamine in a suitable solvent such as ethanol or glacial acetic acid.
- **Addition of Dicarbonyl:** While stirring the solution, add 1.05 equivalents of diacetyl dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
- **Work-up:** After completion, cool the mixture to room temperature. If an acidic solvent was used, neutralize it carefully with a base solution (e.g., saturated sodium bicarbonate).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous

sodium sulfate, and filter.

- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure **2,3,6-trimethylquinoxaline**.

Spectroscopic Characterization

The structural identity and purity of **2,3,6-trimethylquinoxaline** are confirmed using standard spectroscopic techniques. The expected data based on its molecular structure are summarized below.

Technique	Expected Observations
¹ H NMR	- Three sharp singlets in the aliphatic region (~2.4-2.8 ppm) corresponding to the three methyl groups.- Three signals in the aromatic region (~7.5-8.0 ppm) corresponding to the protons on the benzene ring.
¹³ C NMR	- Three signals in the aliphatic region (~20-25 ppm) for the methyl carbons.- Multiple signals in the aromatic region (~125-155 ppm) for the carbons of the fused ring system.
IR Spectroscopy	- Aromatic C-H stretching bands above 3000 cm ⁻¹ .- Aliphatic C-H stretching bands below 3000 cm ⁻¹ .- Characteristic C=N and C=C stretching absorptions in the 1500-1620 cm ⁻¹ region.- Fingerprint region with unique C-H bending patterns.
Mass Spec.	- Molecular ion peak (M ⁺) at m/z = 172, corresponding to the molecular weight.[8]- Fragmentation patterns consistent with the loss of methyl groups or other substructures.

Experimental Protocol: Characterization

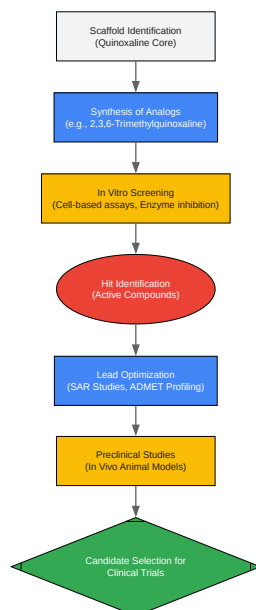
General Procedure:

- NMR Spectroscopy: Dissolve a 5-10 mg sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
- IR Spectroscopy: Analyze a small amount of the solid sample using an FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
- Mass Spectrometry: Introduce a dilute solution of the sample into a mass spectrometer, often via Gas Chromatography (GC-MS) or direct infusion, to determine the mass-to-charge ratio.

Biological and Pharmacological Context

While specific biological activity for **2,3,6-trimethylquinoxaline** is not extensively documented, the quinoxaline class as a whole is a cornerstone in drug discovery.^[1] These compounds are known to interact with various biological targets, leading to a wide spectrum of effects.

Research has demonstrated their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.^[1] The evaluation of a new derivative like **2,3,6-trimethylquinoxaline** would typically follow a structured drug discovery workflow.



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